molecular formula C9H20N4 B1195061 Guanazodine CAS No. 32059-15-7

Guanazodine

Cat. No.: B1195061
CAS No.: 32059-15-7
M. Wt: 184.28 g/mol
InChI Key: ZCVAIGPGEINFCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Guanazodine can be synthesized through various methods, including the guanylation of amines with carbodiimides. One efficient method involves the use of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method employs lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned catalytic methods. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Guanazodine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Guanazodine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its effects on biological systems, particularly in the context of hypertension.

    Medicine: Studied for its potential therapeutic applications in managing high blood pressure and related cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Guanazodine exerts its effects by inhibiting adrenergic release, which leads to a decrease in blood pressure. The compound targets adrenergic receptors and interferes with the release of neurotransmitters that cause vasoconstriction . This mechanism helps in relaxing blood vessels and reducing overall blood pressure.

Comparison with Similar Compounds

    Guanfacine: Another anti-hypertensive drug that acts on adrenergic receptors.

    Clonidine: A centrally acting alpha-agonist used to treat high blood pressure.

    Methyldopa: An alpha-2 adrenergic agonist used in the management of hypertension.

Uniqueness: Guanazodine is unique in its specific molecular structure and its particular mechanism of action as an adrenergic release inhibitor. Unlike some other compounds, this compound directly interferes with neurotransmitter release, making it effective in reducing blood pressure .

Properties

CAS No.

32059-15-7

Molecular Formula

C9H20N4

Molecular Weight

184.28 g/mol

IUPAC Name

2-(azocan-2-ylmethyl)guanidine

InChI

InChI=1S/C9H20N4/c10-9(11)13-7-8-5-3-1-2-4-6-12-8/h8,12H,1-7H2,(H4,10,11,13)

InChI Key

ZCVAIGPGEINFCX-UHFFFAOYSA-N

SMILES

C1CCCNC(CC1)CN=C(N)N

Canonical SMILES

C1CCCNC(CC1)CN=C(N)N

32059-15-7

Related CAS

42839-36-1 (sulfate[1:1])

Synonyms

2-guanidinomethylheptamethyleneimine
EGYT-739
guanazodine
guanazodine sulfate (1:1)
guanidinomethyl-1-monoazacyclooctane
perhydroazocin-2-ylmethylguanidine
Sanegit
Sanegyt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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